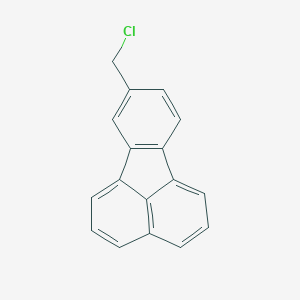

8-Chloromethylfluoranthene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-(chloromethyl)fluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl/c18-10-11-7-8-13-14-5-1-3-12-4-2-6-15(17(12)14)16(13)9-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZKMSWUXZHLJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145812 | |

| Record name | Fluoranthene, 8-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103393-72-2 | |

| Record name | Fluoranthene, 8-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103393722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoranthene, 8-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 8 Chloromethylfluoranthene

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The carbon-chlorine bond in the chloromethyl group is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles. This leads to substitution reactions where the chloride ion acts as the leaving group.

Solvolysis, a nucleophilic substitution where the solvent acts as the nucleophile, has been studied for chloromethylfluoranthene isomers. researchgate.netresearchgate.net These reactions typically proceed via a mechanism that involves the formation of a carbocation intermediate, characteristic of an S_N1 pathway, due to the resonance stabilization afforded by the large aromatic fluoranthene (B47539) system.

Kinetic studies on the solvolysis of 1-, 3-, and 8-chloromethylfluoranthene have provided quantitative data on their relative reactivities. researchgate.net The rate of these reactions is highly dependent on the solvent composition and the position of the chloromethyl group on the fluoranthene ring. researchgate.netresearchgate.net

Table 1: First-Order Rate Constants (k₁) for the Solvolysis of Chloromethylfluoranthene Isomers at 50.1°C

| Isomer | Solvent System A (s⁻¹) | Solvent System B (s⁻¹) |

|---|---|---|

| 1-Chloromethylfluoranthene | 2.5 x 10⁻⁵ | 1.1 x 10⁻³ |

| 3-Chloromethylfluoranthene (B13773905) | 1.9 x 10⁻⁴ | 7.9 x 10⁻³ |

| This compound | 1.0 x 10⁻⁴ | 4.8 x 10⁻³ |

Solvent System A: 79.5% Dioxane - 20.5% Water Solvent System B: 39.8% Dioxane - 6.1% Water - 54.1% Formic Acid Data sourced from Geuskens et al., 1960. researchgate.net

The solvent plays a crucial role in the solvolysis of this compound. The rate of reaction is significantly influenced by the solvent's polarity and ionizing power. In a comparative study, the solvolysis was found to be substantially faster in a formic acid-containing medium (System B) than in a neutral water-dioxane mixture (System A). researchgate.net

For this compound, the reaction rate increased by a factor of 48 when moving from the less polar water-dioxane mixture to the highly ionizing formic acid medium. researchgate.net This dramatic rate enhancement is indicative of a mechanism that involves the formation of a charge-separated intermediate, such as the resonance-stabilized fluoranthen-8-ylmethyl carbocation, which is a hallmark of the S_N1 pathway. The polar, protic formic acid solvent effectively solvates both the carbocation intermediate and the leaving chloride anion, lowering the activation energy of the rate-determining step. researchgate.net

The position of the chloromethyl group on the fluoranthene nucleus has a profound effect on the rate of solvolysis. Kinetic data shows the following order of reactivity for the isomers: 3- > 8- > 1-. researchgate.net

Specifically, in the formic acid-dioxane-water system, 3-chloromethylfluoranthene reacts approximately 1.6 times faster than this compound, which in turn reacts about 4.4 times faster than the 1-isomer. researchgate.net This reactivity trend reflects the relative stability of the carbocation formed upon ionization. The electron density distribution within the fluoranthene ring system dictates that the C-3 and C-8 positions are better able to stabilize a positive charge via resonance compared to the C-1 position. This suggests that the transition state leading to the carbocation is lower in energy for the 3- and 8-isomers, resulting in faster reaction rates. researchgate.net

This compound, as a reactive benzylic-type halide, can participate in Menschutkin reactions. This reaction involves the alkylation of a tertiary amine by an alkyl halide to produce a quaternary ammonium (B1175870) salt. asianpubs.org The process is a bimolecular nucleophilic substitution (S_N2) reaction. asianpubs.org

The general mechanism for the reaction of this compound with a tertiary amine, such as pyridine (B92270) or triethylamine, would involve the direct attack of the amine's lone pair of electrons on the electrophilic carbon of the chloromethyl group. This occurs in a single, concerted step where the new carbon-nitrogen bond forms simultaneously as the carbon-chlorine bond breaks.

R₃N + 8-(ClCH₂)-Fluoranthene → [R₃N-CH₂-Fluoranthen-8-yl]⁺Cl⁻

The reactivity in Menschutkin reactions is sensitive to several factors. For benzyl (B1604629) halides, the typical leaving group reactivity order is I > Br > Cl, meaning that chloromethyl derivatives are generally the least reactive. researchgate.netnih.gov The reaction rate is also significantly affected by the solvent, with more polar solvents generally accelerating the formation of the charged quaternary ammonium product. asianpubs.orgroyalsocietypublishing.org

Kinetics and Mechanisms of Solvolysis Reactions

Electrophilic Aromatic Substitution Reactions on the Fluoranthene Core

The fluoranthene ring system of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic core. noaa.govnih.gov The outcome of this reaction is governed by the combined directing effects of the inherent reactivity of the fluoranthene nucleus and the substituent already present.

In this compound, the C-8 position is occupied. The positions "ortho" to C-8 are C-7 and C-9, while the position "para" is C-3. Given that the C-3 position is inherently the most reactive site on the fluoranthene nucleus and is also the para position relative to the directing group, it is the most probable site for electrophilic substitution. Therefore, reactions like nitration or halogenation would be expected to yield the 3-substituted-8-chloromethylfluoranthene as the major product.

Radical Reactions Involving the Chloromethyl Group

The chloromethyl group is also a potential site for radical reactions, particularly under conditions involving heat or UV light. wikipedia.org These reactions proceed via a free-radical chain mechanism. Analogous to benzyl chloride, this compound can undergo radical transformations. wikipedia.orgacs.org

A typical radical chain reaction involves three stages:

Initiation: The reaction begins with the formation of a radical. This can be achieved by the homolytic cleavage of a radical initiator or, with sufficient energy, the C-Cl bond itself to form a fluoranthen-8-ylmethyl radical and a chlorine radical. Initiator → 2 R•

Propagation: A radical reacts with the substrate to form a new bond and another radical, which continues the chain. For instance, a radical (R•) could abstract a hydrogen atom from the methyl group, yielding a fluoranthen-8-yl-chloromethyl radical. This radical is resonance-stabilized by the aromatic system. R• + 8-(ClCH₂)-Fluoranthene → RH + 8-(ClĊH)-Fluoranthene Alternatively, a radical could be generated by the single-electron reduction of the C-Cl bond. chemistryviews.orgnih.gov

Termination: The reaction ceases when two radicals combine to form a non-radical species. 2 R• → R-R

These radical intermediates are highly reactive and can lead to dimerization products (e.g., 1,2-bis(fluoranthen-8-yl)ethane) or further substitution. acs.org

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. For this compound, potential rearrangement and isomerization pathways could be initiated under specific conditions, such as in the presence of strong acids, bases, or upon photochemical activation.

One plausible, albeit likely minor, pathway could involve isomerization of the fluoranthene core itself under harsh conditions, though the high aromatic stability of the fluoranthene system makes this energetically unfavorable. A more probable set of rearrangements would involve the chloromethyl substituent.

Under certain catalytic or thermal conditions, the chloromethyl group could potentially migrate around the aromatic core. However, such migrations on aromatic rings typically require significant energy input and specific catalysts and are not common for simple chloromethylated arenes.

A more likely scenario for isomerization would be the conversion of this compound to other isomers, such as 1-, 2-, 3-, or 7-chloromethylfluoranthene. This would not be a simple intramolecular rearrangement but would likely proceed through a multi-step process involving de-chloromethylation and re-chloromethylation, or via more complex pathways involving ring-opening and closing, which are generally not favored.

It is important to note that specific studies detailing the isomerization pathways of this compound are scarce. The stability of the fluoranthene aromatic system suggests that such rearrangements would not occur under typical laboratory conditions.

Derivatives and Structural Modifications of 8 Chloromethylfluoranthene

Synthesis of Hydroxymethylfluoranthene Analogs

The conversion of 8-chloromethylfluoranthene to its corresponding hydroxymethyl analog, 8-hydroxymethylfluoranthene, is a fundamental transformation. This reaction is typically achieved through a nucleophilic substitution (SN2) reaction, where the chloride is displaced by a hydroxide (B78521) ion.

General Synthetic Approach: The synthesis involves the hydrolysis of the chloromethyl group. This can be carried out by treating this compound with an aqueous solution of a base, such as sodium hydroxide or potassium carbonate, often in a polar, water-miscible solvent like acetone (B3395972) or tetrahydrofuran (B95107) (THF) to ensure solubility of the starting material. The reaction mixture is typically heated to facilitate the substitution.

| Reactant | Reagents | Product | Reaction Type |

| This compound | NaOH (aq) or K2CO3 (aq) / Acetone or THF | 8-Hydroxymethylfluoranthene | Nucleophilic Substitution (Hydrolysis) |

This table represents a generalized synthetic scheme as specific literature detailing this exact transformation is not available. The conditions are based on standard procedures for the hydrolysis of benzylic chlorides.

The resulting 8-hydroxymethylfluoranthene is an important metabolite of this compound and is often studied in parallel to assess the effect of the functional group on biological activity. researchgate.netresearchgate.net

Preparation of Bromomethylfluoranthene Isomers for Comparative Studies

For comparative toxicological and reactivity studies, the bromo-analogs of chloromethylfluoranthenes are frequently required. researchgate.netresearchgate.net The synthesis of 8-bromomethylfluoranthene (B137037) can be approached in a few ways. One common method is the Finkelstein reaction, which involves halide exchange.

Synthetic Approach: Halide Exchange (Finkelstein Reaction) In this reaction, this compound is treated with an excess of a bromide salt, such as sodium bromide or lithium bromide, in a solvent like acetone. Acetone is a good solvent for this reaction because sodium chloride is insoluble in it, which drives the equilibrium towards the formation of the bromo-derivative.

| Starting Material | Reagents | Product | Reaction Name |

| This compound | NaBr or LiBr | 8-Bromomethylfluoranthene | Finkelstein Reaction |

An alternative route to bromomethylfluoranthenes involves the radical bromination of the corresponding methylfluoranthene using a reagent like N-bromosuccinimide (NBS) with a radical initiator. For instance, 8,9-bis(bromomethyl)fluoranthene has been synthesized from 8,9-dimethylfluoranthene using this method. thieme-connect.com

Formation of Formyl and Methyl Derivatives via Reaction Intermediates

The introduction of a formyl (aldehyde) group or the reduction to a methyl group represents other key modifications of the fluoranthene (B47539) core.

Formyl Derivatives: The direct conversion of the 8-chloromethyl group to a formyl group can be achieved via oxidation, for example, using the Sommelet reaction or by treatment with dimethyl sulfoxide (B87167) (DMSO) and sodium bicarbonate (Kornblum oxidation). However, a more common approach to obtaining formylfluoranthenes is the direct formylation of the parent fluoranthene ring. The Rieche formylation, using reagents like dichloromethyl methyl ether (Cl2CHOCH3) and a Lewis acid such as SnCl4, has been successfully applied to fluoranthene. google.com This reaction typically yields a mixture of isomers, including the 3-formylfluoranthene, which can be separated by chromatography. google.com A similar formylation has been applied to benzo[k]fluoranthene (B33198) derivatives. researchgate.net

Research Findings on Fluoranthene Formylation: A study on the formylation of fluoranthene using SnCl4 and Cl2CHOCH3 in CH2Cl2 at low temperatures yielded a mixture of aldehydes. After purification, three isomers were isolated, with 3-fluoranthenecarbaldehyde being a major product. google.com

| Starting Material | Reagents | Isolated Products | Reference |

| Fluoranthene | 1. SnCl4, Cl2CHOCH3, CH2Cl2; 2. H2O | 3-Fluoranthenecarbaldehyde, other isomers | google.com |

Methyl Derivatives: The conversion of this compound to 8-methylfluoranthene (B3342405) is a reduction reaction. This can be accomplished using various reducing agents that are effective for dehalogenation, such as catalytic hydrogenation (H2 gas with a palladium catalyst) or by using a metal/acid combination. A common laboratory method is the use of lithium aluminum hydride (LiAlH4) in a solvent like THF.

Conjugation and Polymerization of this compound

The reactive chloromethyl group serves as a handle for polymerization, allowing for the incorporation of the fluoranthene moiety into larger macromolecular structures. This is of interest in materials science for creating novel conjugated polymers with specific electronic or optical properties.

A key example is the synthesis of poly(p-fluoranthene vinylene) (PFV). In this process, a bis(chloromethyl)fluoranthene monomer, such as 7,10-bis(chloromethyl)fluoranthene, is utilized. amazonaws.com The synthesis of this monomer involves the chlorination of the corresponding diol. amazonaws.com The polymerization can then proceed via a dehydrochlorination reaction, often promoted by a strong base, to form the vinylene linkages between the fluoranthene units. While this example uses a different isomer, the principle applies to the potential use of this compound in creating polymers, possibly as an end-capping agent or as a comonomer if a second reactive site is present on the fluoranthene ring.

Synthesis of Heteroatom-Containing Derivatives

The introduction of heteroatoms such as nitrogen, oxygen, or sulfur into the structure can significantly alter the chemical and physical properties of the molecule. The 8-chloromethyl group is an excellent anchor point for introducing such atoms via nucleophilic substitution reactions.

Nitrogen-Containing Derivatives: Nitrogen can be introduced by reacting this compound with nitrogen nucleophiles. For example, reaction with sodium azide (B81097) (NaN3) would yield 8-azidomethylfluoranthene. This azide derivative is a versatile intermediate that can undergo further reactions, such as reduction to an amine (8-aminomethylfluoranthene) or participation in cycloaddition reactions (e.g., "click chemistry") to form triazole rings. Reaction with amines can lead to the formation of secondary or tertiary amine derivatives. The synthesis of nitrogen-containing heterocycles is a vast field of study due to their prevalence in biologically active compounds. frontiersin.orgkit.edu

Oxygen-Containing Derivatives: As discussed in section 4.1, the primary oxygen-containing derivative is 8-hydroxymethylfluoranthene, formed by hydrolysis. Further reactions can be performed on this alcohol. For instance, reaction with alkoxides (e.g., sodium methoxide) can produce ether derivatives (8-methoxymethylfluoranthene). Esterification, by reacting the alcohol with an acyl chloride or carboxylic acid, would yield the corresponding ester. The synthesis of various oxygen-containing heterocycles often involves multi-step pathways. pku.edu.cnnih.gov

Sulfur-Containing Derivatives: Sulfur can be introduced by reacting this compound with sulfur nucleophiles. Treatment with sodium hydrosulfide (B80085) (NaSH) would lead to the formation of 8-mercaptomethylfluoranthene (the thiol analog). Reaction with a thiolate, such as sodium thiophenoxide, would yield a thioether. These sulfur-containing compounds are of interest for their unique electronic properties and potential applications in materials science. ki.sesioc-journal.cn The synthesis of γ-glutamyl derivatives of sulfur-containing amino acids has been achieved on a multigram scale via a two-step, one-pot procedure. mdpi.com

Advanced Spectroscopic Characterization of 8 Chloromethylfluoranthene and Its Intermediates

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Structure Elucidation

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, which are influenced by the extent of conjugation and the nature of substituent groups. The fluoranthene (B47539) core possesses a complex system of π-electrons, leading to a characteristic UV-Vis spectrum.

The introduction of substituents at the 8-position is expected to cause shifts in the absorption maxima (λmax). An aldehyde group (-CHO) in Fluoranthene-8-carbaldehyde, acting as a chromophore and an electron-withdrawing group, would likely lead to a bathochromic (red) shift of the π → π* transition bands compared to fluoranthene, due to the extension of the conjugated system. The conversion of the aldehyde to a hydroxymethyl group (-CH₂OH) in (Fluoranthen-8-yl)methanol would likely result in a hypsochromic (blue) shift relative to the aldehyde, as the -CH₂OH group is less effective at extending conjugation. The chloromethyl group (-CH₂Cl) in 8-Chloromethylfluoranthene is not expected to significantly alter the conjugation of the aromatic system, and thus its UV-Vis spectrum would be predicted to be very similar to that of fluoranthene.

Table 1: Experimental UV-Vis Absorption Data for Fluoranthene

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

|---|---|---|

| 236 nm | 48,000 | Ethanol |

| 287 nm | 25,000 | Ethanol |

Table 2: Predicted UV-Vis Absorption Data for this compound and its Intermediates

| Compound | Predicted λmax Shifts Relative to Fluoranthene | Rationale |

|---|---|---|

| Fluoranthene-8-carbaldehyde | Bathochromic (Red) Shift | Extended conjugation from the carbonyl group. |

| (Fluoranthen-8-yl)methanol | Hypsochromic (Blue) Shift relative to the aldehyde | Reduced conjugation compared to the aldehyde. |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

For this compound and its intermediates, the IR spectra would be dominated by the characteristic vibrations of the fluoranthene aromatic system, supplemented by bands corresponding to the specific functional groups. The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ range.

In Fluoranthene-8-carbaldehyde, a strong C=O stretching band would be anticipated around 1700 cm⁻¹. For (Fluoranthen-8-yl)methanol, a broad O-H stretching band would appear in the 3600-3200 cm⁻¹ region, along with a C-O stretching band around 1050 cm⁻¹. This compound would exhibit a characteristic C-Cl stretching vibration, which for a primary alkyl chloride, typically appears in the 730-720 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Frequencies (cm⁻¹)

| Functional Group | Fluoranthene-8-carbaldehyde | (Fluoranthen-8-yl)methanol | This compound |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 |

| Aldehyde C-H Stretch | ~2820, ~2720 | - | - |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | 1600-1450 |

| C=O Stretch | ~1700 | - | - |

| O-H Stretch | - | 3600-3200 (broad) | - |

| C-O Stretch | - | ~1050 | - |

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

¹H NMR: The ¹H NMR spectrum of fluoranthene is complex due to the presence of multiple aromatic protons in different chemical environments. For the 8-substituted derivatives, the introduction of a functional group will alter the chemical shifts and coupling patterns of the remaining aromatic protons, particularly those in close proximity to the substituent.

Fluoranthene-8-carbaldehyde: The aldehyde proton (-CHO) would appear as a singlet far downfield, typically in the range of δ 9-10 ppm.

(Fluoranthen-8-yl)methanol: The methylene (B1212753) protons (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. The hydroxyl proton (-OH) would be a broad singlet, with its chemical shift being concentration and solvent dependent.

This compound: The methylene protons (-CH₂Cl) would be expected to resonate as a singlet in the region of δ 4.5-5.0 ppm, slightly downfield from the corresponding alcohol due to the electron-withdrawing effect of the chlorine atom.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The fluoranthene skeleton will show a number of signals in the aromatic region (δ 120-140 ppm). The substituent at the 8-position will introduce a new signal and cause shifts in the signals of the nearby aromatic carbons.

Fluoranthene-8-carbaldehyde: A signal for the aldehyde carbon (C=O) would be observed in the highly deshielded region of δ 190-200 ppm.

(Fluoranthen-8-yl)methanol: The methylene carbon (-CH₂OH) would appear in the aliphatic region, likely around δ 60-65 ppm.

This compound: The methylene carbon (-CH₂Cl) would also be in the aliphatic region, but shifted downfield compared to the alcohol, typically around δ 40-50 ppm.

Table 4: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Proton | Fluoranthene-8-carbaldehyde | (Fluoranthen-8-yl)methanol | This compound |

|---|---|---|---|

| Aromatic-H | 7.5-8.5 (multiplets) | 7.4-8.2 (multiplets) | 7.4-8.2 (multiplets) |

| -CHO | 9.5-10.5 (singlet) | - | - |

| -CH₂OH | - | 4.5-5.0 (singlet/doublet) | - |

| -OH | - | Variable (broad singlet) | - |

Table 5: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Carbon | Fluoranthene-8-carbaldehyde | (Fluoranthen-8-yl)methanol | This compound |

|---|---|---|---|

| Aromatic-C | 120-145 | 120-145 | 120-145 |

| C=O | 190-200 | - | - |

| -CH₂OH | - | 60-65 | - |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Fluoranthene-8-carbaldehyde (C₁₇H₁₀O): The molecular ion peak [M]⁺• would be expected at m/z 230. A prominent fragment would likely be the [M-1]⁺ peak (m/z 229) due to the loss of the aldehyde hydrogen, and a [M-29]⁺ peak (m/z 201) from the loss of the -CHO group.

(Fluoranthen-8-yl)methanol (C₁₇H₁₂O): The molecular ion peak [M]⁺• would be at m/z 232. Common fragmentation pathways would include the loss of a hydrogen atom to give [M-1]⁺ (m/z 231), loss of a hydroxyl radical to give [M-17]⁺ (m/z 215), and loss of the entire hydroxymethyl group to give [M-31]⁺ (m/z 201).

This compound (C₁₇H₁₁Cl): The molecular ion peak [M]⁺• would show a characteristic isotopic pattern for chlorine, with a peak at m/z 250 (for ³⁵Cl) and a peak at m/z 252 (for ³⁷Cl) in an approximate 3:1 ratio. Key fragmentation would involve the loss of a chlorine radical to give the [M-35]⁺ peak at m/z 215, which would then be a stable benzylic-type carbocation.

Table 6: Predicted Key Mass Spectrometry Data (m/z)

| Compound | Molecular Ion [M]⁺• | Key Fragment Ions |

|---|---|---|

| Fluoranthene-8-carbaldehyde | 230 | 229 ([M-H]⁺), 201 ([M-CHO]⁺) |

| (Fluoranthen-8-yl)methanol | 232 | 215 ([M-OH]⁺), 201 ([M-CH₂OH]⁺) |

Advanced Spectroscopic Techniques for High-Resolution Analysis

For a more in-depth and unambiguous characterization of this compound and its intermediates, several advanced spectroscopic techniques would be employed.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula of each compound with high accuracy. This is particularly useful to distinguish between compounds with the same nominal mass.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals.

COSY would reveal the coupling relationships between adjacent protons in the aromatic rings.

HSQC would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC would show correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the position of the substituent on the fluoranthene skeleton.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Modern FT-IR instruments offer high sensitivity and resolution, allowing for the precise determination of vibrational frequencies and the detection of subtle spectral features that might be missed with older dispersive instruments.

Computational Chemistry and Molecular Modeling of 8 Chloromethylfluoranthene Reactivity and Structure

Electronic Structure Calculations for Reactivity Prediction

Electronic structure calculations are fundamental in predicting the chemical behavior of molecules like 8-chloromethylfluoranthene. By determining the electronic distribution and energy levels, these methods can forecast sites of reactivity and the stability of potential intermediates.

Semi-empirical methods, such as MNDO (Modified Neglect of Diatomic Overlap) and PM3 (Parametric Model 3), have been employed to estimate the reactivity of chloromethylfluoranthenes. These methods provide a computationally less intensive approach to approximate electronic structure and have been used to correlate molecular properties with biological activity.

A key study by Ball and Young in 1991 utilized MNDO and PM3 to investigate the electronic structures and reactivities of a series of bromomethyl-, chloromethyl-, and hydroxymethylfluoranthenes, including the 8-chloro derivative. sandia.gov The research aimed to understand the relationship between the chemical reactivity of these compounds and their observed mutagenicity in the Ames assay. sandia.gov The findings revealed that this compound was the most mutagenic among the tested compounds in the Salmonella typhimurium strain TA98, with a mutagenicity of 6000 revertants per nanomole. sandia.govresearchgate.net

The reactivity of the halomethylfluoranthenes was assessed by calculating the difference in the heats of formation between the parent molecule and its corresponding carbocation. A smaller difference indicates a more easily formed and thus more stable carbocation, suggesting higher reactivity. The study found that bromomethylfluoranthenes were the most reactive class of the studied halomethylfluoranthenes, exhibiting the smallest differences in the heats of formation between the parent compound and the carbocation. researchgate.net Conversely, 2-chloromethylfluoranthene (B8970) was identified as the most stable of the halomethylfluoranthenes, showing the largest change in the heat of formation upon conversion to its carbocation. researchgate.net

Interestingly, the study concluded that the calculated reactivity of the parent halomethylfluoranthene did not directly correlate with its mutagenicity. researchgate.net Neither the most reactive nor the most stable compounds were the most mutagenic. researchgate.net This suggests that while carbocation formation is a factor, other properties, such as the ability of the molecule to intercalate into the DNA structure, may play a more critical role in the mechanism of mutagenesis for these compounds. researchgate.net

Table 1: Mutagenicity and Calculated Reactivity of Halomethylfluoranthenes (Note: Specific numerical values for heats of formation were not available in the reviewed literature, hence qualitative descriptions are provided.)

| Compound | Mutagenicity (rev./nmol in TA98) | Calculated Reactivity (based on carbocation stability) |

| This compound | 6000 | Intermediate |

| 2-Chloromethylfluoranthene | Not specified as highest | Lowest (Most stable carbocation) |

| Bromomethylfluoranthenes (isomers) | Not specified as highest | Highest |

While semi-empirical methods provide valuable initial estimates, ab initio and Density Functional Theory (DFT) methods offer higher accuracy for calculating the electronic structure of both ground and transition states. researchgate.netnih.gov DFT, in particular, has become a standard tool for studying the reactivity of PAHs and their derivatives. researchgate.netnih.gov

As of the latest available data, no specific ab initio or DFT studies focusing exclusively on the ground and transition states of this compound have been published. However, related research on fluoranthene (B47539) and its derivatives provides a framework for how such calculations would be approached. For instance, DFT calculations at the B3LYP/6-31G(d) level have been used to support the regioselectivity of Friedel–Crafts acylation reactions in the fluoranthene series. researchgate.net Such studies typically involve geometry optimization to find the lowest energy structures of reactants, products, and transition states, followed by frequency calculations to confirm their nature. researchgate.net For transition states, a single imaginary frequency corresponding to the reaction coordinate is expected.

Table 2: Representative Ab Initio and DFT Functionals and Basis Sets for PAH Analysis

| Method | Functional | Basis Set | Typical Application |

| Ab Initio | Hartree-Fock (HF) | 6-31G(d) | Initial geometry optimization, reference for correlation methods. |

| DFT | B3LYP | 6-311+G(d,p) | Geometry optimization, vibrational frequencies, electronic properties. scilit.com |

| DFT | M06-2X | 6-31G(d) | Thermochemistry and kinetics of PAH reactions. nih.gov |

| Time-Dependent DFT (TD-DFT) | Various | Various | Modeling absorption spectra of PAHs and their derivatives. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can provide insights into its conformational flexibility, its interactions with solvent molecules, and its potential to intercalate with biological macromolecules like DNA.

There are currently no published molecular dynamics simulation studies specifically focused on this compound. However, MD simulations are widely used to investigate the behavior of PAHs. These simulations can model processes such as the aggregation of PAHs, their diffusion in different media, and their interactions with surfaces. For example, MD simulations have been used to study the dissociation of PAH radical cations and the clustering of PAHs at high temperatures. researchgate.netmdpi.com Such studies provide a dynamic picture of molecular behavior that complements the static information obtained from electronic structure calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. europa.euresearchgate.net For compounds like this compound, QSAR models could be developed to predict properties such as mutagenicity based on calculated molecular descriptors.

No specific QSAR models for the chemical reactivity of this compound have been found in the reviewed literature. However, the development of such a model would typically involve:

Compiling a dataset of related fluoranthene derivatives with known reactivity data.

Calculating a variety of molecular descriptors for each compound, which can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or topological.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that correlates the descriptors with the observed reactivity. nih.gov

A study on the mutagenicity of nitrofluoranthenes correlated their mutagenic potencies with ν(NO2) frequency shifts calculated using DFT, demonstrating the potential of using computational descriptors in QSAR for this class of compounds. scilit.com

Reaction Pathway Mapping and Transition State Analysis

Understanding the chemical reactions of this compound, such as its potential to alkylate biological nucleophiles, requires the mapping of reaction pathways and the detailed analysis of the corresponding transition states. This involves identifying the sequence of elementary steps that lead from reactants to products and characterizing the high-energy transition state for each step.

Specific reaction pathway mapping and transition state analysis for this compound are not available in the current literature. However, computational studies on the solvolysis of related compounds, such as substituted benzyl (B1604629) chlorides, provide a methodological precedent. nih.gov These studies often employ DFT calculations to locate transition state structures and calculate activation barriers, thereby elucidating the reaction mechanism (e.g., SN1 vs. SN2). For a reaction involving this compound, a key step to model would be the heterolysis of the C-Cl bond to form a fluoranthenylmethyl carbocation, followed by its reaction with a nucleophile. The stability of this carbocation, as discussed in section 6.1.1, would be a critical factor in determining the reaction's feasibility and rate.

Environmental Disposition and Biogeochemical Transformations of Chloromethylated Fluoranthenes

Atmospheric Fate and Transport Mechanisms

The atmospheric behavior of 8-Chloromethylfluoranthene is characterized by its potential for volatilization, subsequent gas-phase reactions, and its association with atmospheric particles.

Volatilization and Gas-Phase Reactions

Once introduced into the environment, this compound can volatilize from soil and water surfaces, entering the atmosphere. The rate of volatilization is influenced by factors such as temperature, vapor pressure of the compound, and the nature of the environmental matrix.

In the gas phase, this compound is subject to chemical transformations, primarily through reactions with photochemically generated hydroxyl (OH) radicals. nist.govcopernicus.org These reactions are a key degradation pathway for many organic pollutants in the atmosphere. cmascenter.org The rate of these gas-phase reactions is dependent on the concentration of both the compound and the reactive species like OH radicals. purdue.edufrontiersin.org The collision theory model suggests that the frequency of collisions between this compound and OH radicals dictates the reaction rate. purdue.edu

The general mechanism for the atmospheric oxidation of PAHs by OH radicals involves addition to the aromatic ring or H-atom abstraction from alkyl side chains. In the case of this compound, reaction with OH radicals can lead to the formation of various oxygenated and nitrated derivatives, which can have different toxicological properties compared to the parent compound.

Aerosol Formation and Particulate Association

Due to its semi-volatile nature, this compound can exist in the atmosphere in both the gas phase and associated with particulate matter. d-nb.info The partitioning between these two phases is a critical factor in its atmospheric transport and deposition. Lower temperatures favor the condensation of the compound onto existing aerosol particles. wikipedia.org

These particles can be transported over long distances, facilitating the widespread distribution of this compound far from its original source. d-nb.inforesearchgate.net The association with aerosols also influences the compound's atmospheric lifetime, as particle-bound compounds are less susceptible to gas-phase degradation but are subject to wet and dry deposition. researchgate.net The formation of secondary organic aerosols (SOA) from the atmospheric oxidation of volatile organic compounds can also incorporate this compound and its degradation products. rsc.orgfrontiersin.orgscirp.orgmdpi.com

Aqueous Phase Transformations

In aquatic environments, the fate of this compound is governed by hydrolysis and photodegradation processes.

Hydrolysis Pathways and Kinetics

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the chloromethyl group is susceptible to hydrolysis, which would result in the formation of 8-hydroxymethylfluoranthene and hydrochloric acid.

The rate of hydrolysis is dependent on factors such as pH and temperature. Research on related compounds suggests that the hydrolysis of the chloromethyl group can be a significant transformation pathway in aqueous environments.

Photodegradation Processes in Aquatic Systems

Sunlight-induced photodegradation is a major transformation process for many organic pollutants in aquatic systems. nih.govnih.gov For this compound, photodegradation can occur through two main pathways: direct photolysis and indirect photolysis. frontiersin.org

Direct photolysis involves the absorption of solar radiation by the this compound molecule itself, leading to its excitation and subsequent chemical breakdown. The rate of direct photolysis is dependent on the compound's absorption spectrum and the intensity of solar radiation.

Indirect photolysis is mediated by other substances present in the water, such as dissolved organic matter (DOM) and nitrate (B79036) ions. mdpi.com These substances can absorb sunlight and produce reactive species like hydroxyl radicals and singlet oxygen, which can then react with and degrade this compound. The presence of DOM can sometimes enhance photodegradation rates. mdpi.com

The specific products of photodegradation can be numerous and may include hydroxylated and other oxygenated derivatives of fluoranthene (B47539).

Soil and Sediment Interactions

The fate of this compound in terrestrial and sedimentary environments is largely controlled by its interaction with soil and sediment particles.

PAHs, including fluoranthene derivatives, have a tendency to bind to organic matter in soil and sediment. epa.gov This process, known as sorption, reduces the bioavailability of the compound, potentially slowing down its degradation and increasing its persistence in the environment. epa.gov The strength of this binding is related to the compound's hydrophobicity and the organic carbon content of the soil or sediment.

Once sorbed, this compound can be subject to various transformation processes, including biodegradation by microorganisms. researchgate.net The rate and extent of biodegradation are influenced by a variety of factors, including the microbial community present, nutrient availability, and the physicochemical properties of the soil or sediment. epa.govresearchgate.net In some cases, the presence of sediment can enhance the biodegradation of PAHs in water systems. researchgate.net The interaction with minerals in the soil and sediment can also play a role in the transformation of the compound through abiotic pathways. enviro.wikifrontiersin.org

Adsorption-Desorption Equilibria with Soil Organic Matter

The environmental behavior of this compound, a derivative of polycyclic aromatic hydrocarbons (PAHs), is significantly influenced by its interaction with soil and sediment components. ontosight.ai As a hydrophobic organic compound, it exhibits a strong tendency to adsorb to soil organic matter (SOM). This process is a critical determinant of its fate, bioavailability, and transport in the environment.

Research on PAHs indicates that heavier, higher molecular weight compounds tend to bind more readily and strongly to soil organic matter. epa.gov This binding reduces their concentration in the soil solution, thereby limiting their availability to microorganisms and plants. The affinity of hydrophobic contaminants for particulate matter also means they are readily scavenged from the water column and deposited in sediments. ifremer.fr

Soil organic matter is a complex matrix and can be conceptually divided into different fractions, primarily Particulate Organic Matter (POM) and Mineral-Associated Organic Matter (MAOM). nmsu.edueuropa.eu

Particulate Organic Matter (POM): Consists of partially decomposed plant and microbial residues and is considered a primary site for the sorption of hydrophobic organic compounds due to its rich organic carbon content. nmsu.edu

Mineral-Associated Organic Matter (MAOM): Composed of microbial byproducts bound to mineral surfaces. europa.eu

Given its chemical structure, this compound is expected to preferentially associate with the POM fraction. The strength of this adsorption is influenced by several factors, as detailed in the table below. The process helps to stabilize the compound in the soil, reducing its immediate bioavailability but also contributing to its long-term persistence. researchgate.net

Table 1: Factors Influencing the Adsorption of this compound to Soil Organic Matter

| Factor | Influence on Adsorption | Scientific Rationale |

|---|---|---|

| Soil Organic Matter (SOM) Content | Increases | SOM is the primary sorbent for hydrophobic organic compounds. Higher SOM content provides more binding sites. humintech.com |

| Soil Texture (Clay Content) | Increases | Clay-rich soils often have higher organic matter content and a larger surface area for adsorption. researchgate.netmdpi.com |

| Compound Hydrophobicity | Increases | As a PAH derivative, this compound is hydrophobic and preferentially partitions from water into organic phases like SOM. ifremer.fr |

| Soil pH | Moderate | While pH is a major driver for ionizable compounds, its effect on neutral hydrophobic compounds is less direct but can influence SOM structure and surface charge. mdpi.com |

| Temperature | Decreases | Adsorption is typically an exothermic process. Increasing temperature can shift the equilibrium towards desorption. |

Mobility and Leaching Potential

The mobility of this compound in soil and its potential to leach into groundwater are inversely related to its adsorption. Due to its strong binding to soil organic matter, its mobility is generally considered low. epa.gov This sequestration in the topsoil horizon limits its vertical movement through the soil profile.

The potential for leaching is highest in soils with low organic matter content and coarse texture, such as sandy soils. mdpi.com In these environments, fewer binding sites are available, allowing the compound to remain in the soil pore water for longer and potentially be transported downwards by infiltrating rainwater. mdpi.com Conversely, in soils rich in organic matter and clay, the compound is effectively immobilized, and the risk of groundwater contamination is significantly lower. mdpi.com The high solubility of some related compounds in water can make them susceptible to leaching after intense rainfall, a risk that is mitigated by strong soil sorption. mdpi.com

Table 2: Factors Affecting the Mobility and Leaching Potential of this compound

| Factor | Effect on Mobility/Leaching | Scientific Rationale |

|---|---|---|

| Soil Organic Matter (SOM) Content | Decreases | High SOM content leads to strong adsorption, immobilizing the compound. epa.gov |

| Soil Texture | Higher in sandy soils, lower in clay soils | Sandy soils have larger pores and lower adsorption capacity, facilitating water and contaminant movement. Clay soils have smaller pores and higher adsorption. mdpi.commdpi.com |

| Rainfall/Irrigation Intensity | Increases | High water flow can enhance the transport of dissolved or colloid-associated contaminants through the soil profile. mdpi.com |

| Biodegradation Rate | Decreases | Rapid degradation removes the compound from the soil, reducing the amount available for leaching. epa.gov |

Biotransformation and Biodegradation Studies

Biotransformation is the process by which microorganisms alter the chemical structure of a compound, while biodegradation refers to the complete breakdown of an organic chemical into simpler substances. montana.edu These microbial processes are crucial for the natural attenuation of pollutants like this compound in the environment. ontosight.ai

Microbial Degradation Pathways

The biodegradation of this compound is influenced by the presence of the chloromethyl group, which can alter its reactivity and susceptibility to microbial attack. ontosight.ai While specific pathways for this compound are not extensively documented, the degradation mechanisms for its parent compound, fluoranthene, provide a likely model.

Bacterial degradation of fluoranthene is typically initiated under aerobic conditions by dioxygenase enzymes. nih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic structure, forming an unstable cyclic peroxide that is then converted to a cis-dihydrodiol. nih.govmdpi.com For fluoranthene, this initial attack can occur at different positions on the ring structure, commonly the 1,2- or 7,8- positions. nih.gov

Following the initial hydroxylation, a series of enzymatic reactions leads to the opening of the aromatic ring. The resulting intermediates are then channeled into central metabolic pathways, such as the Krebs cycle, where they can be used by the microorganism as a source of carbon and energy. mdpi.com

The presence of the chlorine atom may present a challenge for microorganisms. The degradation of some chlorinated compounds proceeds via cometabolism, where the microbe degrades the compound but gains no energy from it, relying on another primary substrate for growth. nih.gov Several bacterial genera have been identified as capable of degrading high molecular weight PAHs like fluoranthene and may possess the ability to transform its chlorinated derivatives.

Potential Degrading Bacteria (based on Fluoranthene Degradation): nih.gov

Mycobacterium

Burkholderia

Rhodococcus

Sphingomonas

Stenotrophomonas

Enzymatic Transformation Mechanisms

The transformation of this compound is mediated by specific microbial enzymes. The key enzymes involved in the initial stages of PAH degradation are monooxygenases and dioxygenases, which catalyze the introduction of oxygen atoms into the aromatic rings. montana.edunih.gov

Initiation (Hydroxylation): The process begins with an attack by a dioxygenase enzyme, which is highly specific in its action. montana.edu This step is often the rate-limiting step in the degradation pathway.

Ring Cleavage: Following the formation of a dihydrodiol, a dehydrogenase enzyme creates a catechol-like intermediate. This intermediate is then a substrate for another dioxygenase that cleaves the aromatic ring.

Dehalogenation: A critical step for chlorinated compounds is the removal of the chlorine atom. This can occur at various stages of the degradation pathway through the action of dehalogenase enzymes. The strength of the carbon-halogen bond significantly influences the ease of this reaction. nih.gov

Central Metabolism: Once the ring is opened and side chains are processed, the resulting aliphatic intermediates are metabolized through common pathways like beta-oxidation. mdpi.com

Computational methods, such as those based on graph transformations, are being developed to predict plausible enzymatic mechanisms for novel reactions, which could be applied to understand the transformation of compounds like this compound. nih.govnih.gov

Table 3: Key Enzyme Classes in the Biodegradation of Aromatic Hydrocarbons

| Enzyme Class | Function in Degradation Pathway | Example |

|---|---|---|

| Dioxygenases | Incorporate both atoms of O₂ to initiate ring hydroxylation and for ring cleavage. montana.edu | Naphthalene (B1677914) 1,2-dioxygenase |

| Dehydrogenases | Oxidize dihydrodiol intermediates to catechols. | cis-dihydrodiol dehydrogenase |

| Dehalogenases | Catalyze the removal of halogen atoms (e.g., chlorine) from the molecule. nih.gov | Chloroalkane dehalogenase |

| Hydrolases | Break down intermediates using water. | Esterases, Amidases |

Environmental Fate Modeling and Prediction

Environmental fate models are computational tools used to predict the transport, transformation, and ultimate disposition of chemicals released into the environment. enviro.wiki These models integrate a chemical's physicochemical properties with environmental parameters to forecast its distribution across air, water, soil, and biota.

For this compound, modeling can help estimate its persistence, potential for long-range transport, and exposure concentrations in various environmental compartments. enviro.wiki Several types of models and tools are relevant:

Physicochemical Property Estimation: Software like the U.S. EPA's EPI (Estimation Programs Interface) Suite can predict fundamental properties such as water solubility, vapor pressure, and partition coefficients (e.g., Log Kₒw), which are essential inputs for fate models. epa.gov

Biodegradation Prediction: Sub-models within EPI Suite, like BIOWIN, use fragment-based methods to estimate the probability and rate of biodegradation. ncsu.edu

Multimedia Fate Models: Models like the BETR-Global model simulate the environmental distribution of a chemical on a large scale. nih.gov Such models require emissions data and physicochemical properties to predict concentrations in different regions. For complex mixtures of isomers or related compounds, using chemical-specific properties rather than a single set of values improves model accuracy, especially for remote regions. nih.gov

Reactivity Models: Quantum chemistry calculations can be used to estimate the reactivity of molecules like this compound, which can inform predictions of its transformation pathways and rates. researchgate.net

The reliability of any environmental fate model is highly dependent on the quality of the input data. Therefore, experimental determination of key properties for this compound is crucial for accurate risk assessment. epa.gov

Table 4: Approaches in Environmental Fate Modeling for this compound

| Modeling Approach | Purpose | Required Data/Inputs | Example Tools |

|---|---|---|---|

| QSAR/Property Estimation | Predict fundamental physicochemical and degradation properties from chemical structure. | Molecular structure. | EPI Suite (KOWWIN, BIOWIN), SPARC. epa.govncsu.edu |

| Multimedia Environmental Models | Simulate the partitioning, transport, and fate of a chemical across environmental compartments (air, water, soil). | Physicochemical properties, degradation half-lives, emission rates, environmental characteristics. | BETR-Global, TREECS™. enviro.wikinih.gov |

| Electronic Structure Calculations | Estimate chemical reactivity and potential for transformation. researchgate.net | Molecular structure. | MNDO, PM3 semi-empirical methods. researchgate.net |

Analytical Techniques for the Detection and Quantification of 8 Chloromethylfluoranthene

Chromatographic Separation Methods

Chromatography is a fundamental technique for separating components of a mixture, making it indispensable for the analysis of 8-Chloromethylfluoranthene in environmental and biological samples. drawellanalytical.com The choice of chromatographic method depends on the sample matrix, the required detection limits, and the physicochemical properties of the analyte.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. thermofisher.com In this method, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. etamu.edu The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. etamu.edu

GC-MS offers high resolution and sensitivity, making it suitable for trace-level detection. The selection of the GC column's stationary phase is critical for achieving good separation from other PAHs and potential interferences. restek.com Single quadrupole GC-MS is commonly used for both targeted analysis, using selected ion monitoring (SIM) for enhanced sensitivity, and untargeted screening in full-scan mode. thermofisher.com

Table 1: Typical GC-MS Parameters for PAH Analysis

| Parameter | Typical Setting |

| Column Type | Fused-silica capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250-300 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 60-80 °C) to a high final temperature (e.g., 300-320 °C) |

| Ionization Mode | Electron Ionization (EI) |

| MS Detector | Quadrupole or Ion Trap |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |

This table presents generalized parameters that may be adapted for the specific analysis of this compound.

Liquid Chromatography (LC) with Various Detectors (e.g., UV-Vis, PDA, MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds that are not suitable for GC analysis. arlok.com For this compound, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. epa.gov

Several types of detectors can be coupled with LC for the analysis of this compound:

UV-Vis and Photodiode Array (PDA) Detectors : These detectors measure the absorbance of the analyte at specific wavelengths. dissolutiontech.com PAHs, including fluoranthene (B47539) derivatives, exhibit characteristic UV absorbance spectra, which can be used for quantification. ijprajournal.com A PDA detector provides the advantage of acquiring the entire UV spectrum of the eluting peak, aiding in compound identification and purity assessment. vscht.cz

Mass Spectrometry (MS) Detectors : Coupling LC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, allowing for the definitive identification and quantification of this compound, even in complex matrices. epa.gov Thermospray (TS) is one of the interface techniques that can be used for LC-MS analysis of non-volatile compounds. epa.gov

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm) and higher operating pressures. mdpi.comwaters.com This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC. researchgate.net The principles of separation in UPLC are the same as in HPLC, but the enhanced efficiency allows for more complex separations and lower detection limits. researchgate.net

The development of a UPLC method for this compound would involve optimizing parameters such as the column chemistry, mobile phase composition and gradient, flow rate, and detector settings to achieve the desired separation and sensitivity. mdpi.com UPLC coupled with MS or MS/MS (UPLC-MS/MS) is a particularly powerful combination for trace analysis in challenging samples. measurlabs.comnih.gov

Table 2: Comparison of HPLC and UPLC

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3-5 µm | < 2 µm |

| Operating Pressure | Lower | Higher |

| Analysis Time | Longer | Shorter |

| Resolution | Good | Excellent |

| Sensitivity | Good | Higher |

This table provides a general comparison between the two techniques.

Spectroscopic Quantification Techniques

Spectroscopic methods are instrumental in the quantification of this compound, often used in conjunction with chromatographic separation to ensure specificity.

UV-Spectrometric Determination in Complex Matrices

UV-Vis spectrophotometry can be used for the quantitative analysis of this compound, particularly after isolation from a sample matrix. dissolutiontech.comresearchgate.net The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. researchgate.net

To determine the concentration of this compound in a complex matrix, a calibration curve is typically prepared using standard solutions of known concentrations. The absorbance of the sample extract is then measured at the wavelength of maximum absorbance (λmax) for this compound, and its concentration is determined from the calibration curve. researchgate.net However, the presence of other compounds that absorb at the same wavelength can interfere with the measurement, making prior chromatographic separation crucial for accurate quantification in complex samples. analytik-jena.de

Sample Preparation and Extraction Methodologies

Effective sample preparation is a critical step to isolate this compound from the sample matrix and remove interfering substances before instrumental analysis. retsch.comorganomation.com The choice of extraction method depends on the sample type (e.g., soil, water, biological tissue) and the analytical technique to be used. mdpi.com

Common sample preparation steps include:

Extraction : This is the initial step to separate the analyte from the bulk sample. For solid samples, techniques like Soxhlet extraction, ultrasonic extraction, or pressurized liquid extraction can be used with an appropriate organic solvent. For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common. drawellanalytical.com

Clean-up : After extraction, the extract may still contain interfering compounds. Clean-up procedures, such as column chromatography or solid-phase extraction, are employed to remove these interferences and purify the analyte. drawellanalytical.com

Concentration : The purified extract is often concentrated to a smaller volume to increase the analyte concentration and improve the sensitivity of the subsequent analysis. organomation.com

For volatile compounds like this compound, purge-and-trap techniques can also be employed for aqueous samples, where the analyte is purged from the water with an inert gas and trapped on a sorbent material before being thermally desorbed into the analytical instrument. epa.gov

Table 3: Common Extraction Techniques for PAHs

| Technique | Sample Type | Principle |

| Liquid-Liquid Extraction (LLE) | Water | Partitioning of the analyte between two immiscible liquid phases. |

| Solid-Phase Extraction (SPE) | Water, Liquid Extracts | Analyte is adsorbed onto a solid sorbent, and interfering compounds are washed away. The analyte is then eluted with a small volume of solvent. |

| Soxhlet Extraction | Soil, Sediment, Solid Waste | Continuous extraction of the analyte from a solid sample using a refluxing solvent. |

| Ultrasonic Extraction | Soil, Sediment | Use of ultrasonic waves to enhance the extraction of the analyte from a solid matrix into a solvent. |

This table outlines common extraction methods applicable to the analysis of PAHs like this compound.

Validation and Quality Control of Analytical Procedures

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.eu This involves a thorough evaluation of several performance characteristics to ensure the reliability and consistency of the results. npra.gov.my For the analysis of this compound, a comprehensive validation process is essential, adhering to internationally recognized guidelines. europa.euscielo.br

Method Validation Parameters

The validation of analytical methods for this compound typically assesses the following parameters:

Specificity/Selectivity: This is the ability of the method to unequivocally measure this compound in the presence of other components that may be present in the sample matrix, such as other PAHs, their derivatives, and interfering substances. europa.euscielo.br For chromatographic methods, this is often demonstrated by achieving baseline separation of the analyte peak from other peaks.

Linearity: Linearity demonstrates the proportional relationship between the concentration of this compound and the analytical signal over a defined range. europa.eu This is typically evaluated by a linear regression analysis of at least five concentration levels.

Range: The range is the interval between the upper and lower concentrations of this compound for which the analytical method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is often determined by performing recovery studies on samples spiked with a known amount of this compound standard. europa.eu

Precision: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability, intermediate precision, and reproducibility. europa.eu

Limit of Detection (LOD): The LOD is the lowest concentration of this compound in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. ofnisystems.com

Limit of Quantification (LOQ): The LOQ is the lowest concentration of this compound that can be determined with acceptable precision and accuracy. ofnisystems.com

Robustness: Robustness is the capacity of the analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu

A summary of typical validation parameters and acceptance criteria for an HPLC-UV method for this compound is presented in Table 1.

Table 1: Validation Parameters for an HPLC-UV Method for this compound

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Specificity | No interference at the retention time of the analyte | Peak purity index > 0.999 |

| Linearity (Correlation Coefficient, r²) | r² ≥ 0.995 | 0.9998 |

| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% |

| Precision (RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 3.0% | Repeatability: 0.8% Intermediate Precision: 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |

| Robustness | RSD ≤ 5.0% for variations in pH, mobile phase composition, and temperature | RSD = 2.5% |

Quality Control Procedures

Quality control (QC) consists of a set of routine technical activities designed to ensure that the analytical measurements are of the required quality. iges.or.jp A robust QC program is essential for the routine analysis of this compound and typically includes:

System Suitability Testing (SST): SST is performed before each analytical run to verify that the analytical system is performing adequately. npra.gov.my This may involve injecting a standard solution to check parameters like peak resolution, tailing factor, and theoretical plates.

Use of Internal and External Standards: An internal standard, a compound with similar chemical properties to this compound, may be added to all samples and standards to correct for variations in sample preparation and instrument response. External standards are used to create the calibration curve.

Analysis of Quality Control Samples: QC samples, which are separate from the calibration standards, are analyzed at regular intervals within each analytical batch to monitor the ongoing performance of the method. rrml.ro These can include a blank sample, a zero-concentration sample, and samples at low, medium, and high concentrations of the analyte.

Control Charts: The results of QC samples are plotted on control charts to visually monitor the performance of the analytical method over time. rrml.ro

Proficiency Testing: Participation in inter-laboratory proficiency testing schemes provides an independent assessment of the laboratory's analytical performance.

Development of Novel and Advanced Analytical Approaches

Continuous efforts are being made to develop more sensitive, selective, and high-throughput analytical methods for the determination of trace-level environmental contaminants like this compound. researchgate.netmdpi.com

Advanced Chromatographic and Detection Techniques

Recent advancements in analytical instrumentation offer significant improvements for the analysis of this compound:

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems utilize columns with smaller particle sizes (<2 µm), leading to faster analysis times, higher resolution, and improved sensitivity compared to conventional HPLC.

High-Resolution Mass Spectrometry (HRMS): The coupling of chromatographic techniques with HRMS, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly selective and sensitive detection. mdpi.com This allows for the unambiguous identification and quantification of this compound even in complex matrices.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For volatile and semi-volatile compounds, GC-MS/MS offers excellent selectivity and sensitivity through the use of selected reaction monitoring (SRM), minimizing matrix interferences.

Miniaturized and High-Throughput Sample Preparation

Novel sample preparation techniques are being developed to reduce solvent consumption, decrease analysis time, and improve extraction efficiency:

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a coated fiber is exposed to the sample, and the adsorbed analytes are then thermally desorbed into the chromatograph.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS methodology, originally developed for pesticide residue analysis, can be adapted for the extraction of PAHs and their derivatives from various sample matrices.

Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard of this compound in conjunction with mass spectrometric detection is considered a gold-standard quantification method. This approach, known as isotope dilution mass spectrometry, corrects for analyte losses during sample preparation and instrumental analysis, leading to highly accurate and precise results. ugent.be

The development and application of these advanced analytical techniques will continue to enhance the ability to detect and quantify this compound at ultra-trace levels, which is critical for environmental monitoring and human health risk assessment.

Theoretical and Emerging Applications of 8 Chloromethylfluoranthene in Advanced Materials Science

Precursors for Conjugated Polymers and Organic Semiconductors

The development of novel conjugated polymers and organic semiconductors is a cornerstone of modern electronics. cymitquimica.comresearchgate.net These materials are prized for their tunable electronic properties, light weight, and solution processability. google.com The fluoranthene (B47539) moiety is an attractive component for such materials due to its high photoluminescence quantum yield, thermal stability, and electron-deficient nature, which can be leveraged in donor-acceptor polymer architectures. rsc.orgrsc.orgnih.gov

The key to 8-Chloromethylfluoranthene's potential in this area lies in its reactive chloromethyl group. This group can serve as a "handle" for polymerization through several established synthetic routes. For instance, it can be converted into other functional groups suitable for cross-coupling reactions, which are standard methods for synthesizing conjugated polymers. wikipedia.orgrsc.org

One theoretical pathway involves the conversion of the chloromethyl group to a phosphonium (B103445) salt, which can then participate in a Wittig reaction with a dialdehyde-functionalized comonomer to form a poly(fluoranthene vinylene) derivative. Another approach is its use in Friedel-Crafts alkylation reactions to create polymer chains. While direct polymerization of fluoranthene itself has been achieved through methods like cationic oxidative polymerization, yielding polyfluoranthene (PFA) with a high degree of polymerization, the chloromethyl group offers a more controlled, site-specific route to polymer synthesis. rsc.org

The properties of polymers incorporating the fluoranthene unit are promising. For example, poly(p-fluoranthene vinylene) has been synthesized and shown to be a novel conjugated polymer with nonalternant repeating units. acs.org The incorporation of fluoranthene can lead to polymers with low band gaps and unique electronic and optical properties. rsc.org Although direct polymerization of this compound into a well-defined conjugated polymer has not been extensively documented in peer-reviewed literature, its structure makes it an ideal candidate for creating new organic semiconductors.

Table 1: Potential Polymerization Reactions Involving this compound Derivatives

| Polymerization Type | Reactive Monomer from this compound | Co-monomer Example | Resulting Polymer Type |

| Wittig Polycondensation | 8-Fluoranthenylmethyltriphenylphosphonium chloride | Terephthaldehyde | Poly(fluoranthene vinylene) derivative |

| Suzuki Polycondensation | (8-Fluoranthenylmethyl)boronic acid ester | Dihalo-aromatic compound | Poly(arylene-fluoranthenemethylene) |

| Sonogashira Polycondensation | 8-Ethynylfluoranthene (from this compound) | Dihalo-aromatic compound | Poly(arylene-ethynylenefluoranthene) |

| Friedel-Crafts Polymerization | This compound | Benzene (B151609) | Hyperbranched Poly(fluoranthenylmethylene-phenylene) |

Role in Optoelectronic Device Development (e.g., Organic Light-Emitting Diodes)

Organic Light-Emitting Diodes (OLEDs) are a major application for advanced organic materials. jlu.edu.cnfrontiersin.org The performance of an OLED is highly dependent on the properties of the materials used in its various layers, including the hole transport layer (HTL), electron transport layer (ETL), and emissive layer (EML). Fluoranthene-based compounds are particularly interesting for OLEDs due to their blue emission potential, high thermal stability, and good charge transport characteristics. nih.gov Patents have described the use of unsubstituted or substituted fluoranthene rings in materials for organic electroluminescent elements, highlighting their potential for creating high-efficiency and long-lifetime devices, especially when paired with phosphorescent emitters. google.comgoogle.com.pg

This compound can be envisioned to play a role in OLEDs in several ways:

As a building block for host materials: The fluoranthene core has a relatively large triplet energy, making it suitable as a host material for phosphorescent dopants. google.com this compound could be used to synthesize larger, more complex host molecules with tailored properties.

As a functionalizing agent: The chloromethyl group can be used to attach the fluoranthene moiety to other polymer backbones or small molecules intended for use in HTLs or ETLs. This functionalization could improve the thermal stability, morphology, and charge-carrier mobility of these materials. For example, benzoquinoline-based fluoranthene derivatives have been synthesized and used as electron transport materials in solution-processed phosphorescent OLEDs, demonstrating improved device lifetime. rsc.org

In the synthesis of emissive materials: While fluoranthene itself is a blue emitter, its derivatives can be designed to emit at different wavelengths. The reactive nature of this compound allows for the facile introduction of various substituents to tune the emission color.

Theoretical investigations of fluoranthenyl-based compounds have been conducted to predict their electronic properties for OLED applications, confirming their potential as electron transport layer candidates. researchgate.net

Table 2: Theoretical Electronic Properties of Fluoranthene-Based Materials for OLEDs

| Compound Type | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Potential Application |

| Fluoranthene-cored Hole Transporter (FBA3) | -5.13 | -1.58 | 3.55 | Hole Transport Layer (HTL) rsc.org |

| Fluoranthene-cored Hole Transporter (FTA2) | -5.18 | -1.61 | 3.57 | Hole Transport Layer (HTL) rsc.org |

| Benzoquinoline-Fluoranthene Derivative (FRT-PBQ) | -6.11 | -2.71 | 3.40 | Electron Transport Layer (ETL) rsc.org |

| Theoretical Fluoranthene-Imine (EIF) | -5.73 | -3.29 | 2.44 | Electron Transport Layer (ETL) researchgate.net |

Incorporation into Nanomaterials and Smart Materials

The functionalization of nanoparticles to tailor their properties for specific applications is a rapidly growing area of materials science. frontiersin.orgmdpi.comosti.gov The high surface area and unique quantum effects of nanomaterials can be combined with the specific functionalities of organic molecules. The chloromethyl group of this compound provides a convenient anchor point for covalently attaching the fluoranthene moiety to the surface of various nanomaterials, such as silica (B1680970), quantum dots, or metallic nanoparticles.

This functionalization could impart the desirable photoluminescent properties of fluoranthene onto the nanoparticle, creating fluorescent nanoprobes for imaging or sensing applications. For instance, fluoranthene-based polymers have been shown to act as fluorescent nano-thermometers. researchgate.net The attachment of this compound to magnetic nanoparticles could create multifunctional materials for targeted applications. The general strategy involves using the chloromethyl group to react with surface functionalities on the nanoparticle, such as hydroxyl or amine groups. frontiersin.org